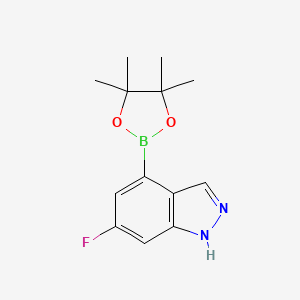

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

描述

属性

IUPAC Name |

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11-9(10)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZMRGFPBXSAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693101 | |

| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885698-71-5 | |

| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885698-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 955978-85-5

- Molecular Formula : C14H17BFN2O2

- Molecular Weight : 261.10 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways.

Inhibitory Activity Against Kinases

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against key kinases such as GSK-3β and IKK-β. For instance:

- GSK-3β Inhibition : Compounds in this class have shown IC50 values as low as 8 nM for GSK-3β inhibition .

- IKK-β Inhibition : Similar compounds demonstrated significant inhibition against IKK-β with IC50 values ranging from 10 to 50 nM .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related compounds in BV-2 microglial cells. The results indicated a significant reduction in pro-inflammatory cytokines (NO and IL-6) at concentrations as low as 1 µM. This suggests that the compound may have therapeutic potential in neuroinflammatory conditions .

Cytotoxicity Assessment

In assessing cytotoxicity across various cell lines (HT-22 and BV-2), it was observed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This highlights the compound's potential safety profile while maintaining efficacy against target kinases .

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line | Effect |

|---|---|---|---|

| GSK-3β Inhibition | 8 | Mouse Neuronal Cells | Significant inhibition |

| IKK-β Inhibition | 10 - 50 | Mouse Microglial Cells | Significant inhibition |

| Cytotoxicity | >10 | HT-22/BV-2 | No significant decrease |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole

- Key Difference : Chlorine replaces fluorine at position 5.

- Molecular Weight : 278.54 g/mol (vs. 262.09 for the fluoro analog) due to chlorine’s higher atomic mass .

- Reactivity : The electron-withdrawing nature of chlorine may reduce the boronate’s reactivity in cross-couplings compared to fluorine. However, chlorine’s larger size could introduce steric hindrance, affecting coupling efficiency.

- Applications : Used in similar Suzuki reactions but may yield products with distinct electronic properties.

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole

Substituent Variations at Other Positions

1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole

- Key Difference : Methyl groups at positions 1 and 3.

- Molecular Weight : 272.15 g/mol, higher due to methyl substitution .

- The electron-donating nature of methyl may also modulate the boronate’s reactivity.

7-Methyl- and 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole

Reactivity in Suzuki-Miyaura Cross-Couplings

- 6-Fluoro Derivative : Fluorine’s electronegativity enhances the electron-deficient nature of the aryl ring, accelerating oxidative addition with palladium catalysts . This makes it preferable for synthesizing fluorinated biaryls, which are common in kinase inhibitors .

- Chloro vs. Fluoro Analogs : Chloro derivatives (e.g., 6-chloro analog) may require harsher reaction conditions (e.g., higher temperatures or stronger bases) due to reduced reactivity .

- Methyl-Substituted Analogs : Increased steric hindrance from methyl groups (e.g., 1,3-dimethyl analog) can lower coupling efficiency, necessitating optimized catalytic systems .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 6-Fluoro-4-(dioxaborolan-2-yl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. Key steps include:

- Borylation : Introduce the dioxaborolane group at the 4-position of the indazole core using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane under inert conditions.

- Fluorination : Position the fluorine substituent at the 6-position via electrophilic fluorination or halogen exchange.

- Purification : Use column chromatography with silica gel and confirm purity via HPLC or NMR.

For detailed catalytic conditions and ligand selection, refer to Miyaura & Suzuki’s foundational work on organoboron cross-couplings .

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency while minimizing boronic ester decomposition?

Deboronation and side reactions are common challenges. Optimization strategies include:

- Moisture Control : Conduct reactions under anhydrous conditions (e.g., Schlenk line) with rigorously dried solvents.

- Ligand Selection : Bulky ligands like SPhos or XPhos stabilize the palladium center, reducing undesired protodeboronation.

- Temperature Modulation : Lower reaction temperatures (e.g., 50–60°C) and shorter reaction times to preserve the boronic ester.

- Real-Time Monitoring : Use TLC and ¹⁹F/¹¹B NMR to track reaction progress and identify intermediates .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

- Multinuclear NMR :

- ¹H/¹³C NMR for indazole core and substituents.

- ¹⁹F NMR (δ ~ -110 to -120 ppm) confirms fluorine placement.

- ¹¹B NMR (δ ~ 30 ppm, broad) verifies boronic ester integrity.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to confirm molecular formula (C₁₅H₁₇BFN₂O₂, [M+H]+ = 289.1424).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL or OLEX2 for refinement .

Advanced: How can conflicting crystallographic data (e.g., boron disorder) be resolved during structural analysis?

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered boron-oxygen moieties.

- Twinned Data Handling : In OLEX2, apply TwinRotMat or HKLF5 format for data integration.

- Validation Tools : Check R1/wR2 residuals and ADDSYM alerts to avoid overfitting. Cross-validate with DFT-optimized geometries if necessary .

Basic: What are the primary applications of this compound in materials science?

- Polymer Synthesis : Acts as a monomer in Suzuki polycondensation to create conjugated polymers for OLEDs or organic electronics (e.g., coupling with dibromoarenes).

- Boron-Neutron Capture Therapy (BNCT) : Investigated as a boron delivery agent due to its high boron content and stability .

Advanced: How can researchers address challenges in quantifying trace boron content or hydrolysis products?

- ¹¹B NMR Quantification : Use external standards (e.g., B(OH)₃) and relaxation agents (Cr(acac)₃) for accurate integration.

- ICP-MS : Detect sub-ppm boron levels with isotopic calibration (¹⁰B/¹¹B).

- Stability Studies : Monitor hydrolysis kinetics in D₂O/H₂O mixtures via ¹¹B NMR to assess shelf-life under varying pH .

Basic: What storage and handling protocols are recommended for this compound?

- Storage : Under argon or nitrogen at 2–8°C to prevent boronic ester hydrolysis.

- Solvent Compatibility : Use freshly distilled THF or DCM for reactions; avoid protic solvents (e.g., MeOH, H₂O).

- Handling : Conduct manipulations in a glovebox or with strict inert-gas Schlenk techniques .

Advanced: How to design structure-activity relationship (SAR) studies for indazole-boronic ester derivatives in drug discovery?

- Core Modifications : Introduce substituents at N1 (e.g., methyl, acetyl) to modulate solubility and target binding.

- Boronic Ester Bioisosteres : Replace dioxaborolane with trifluoroborate or MIDA boronate to improve metabolic stability.

- In Vitro Assays : Screen against kinase panels (e.g., VEGFR-2) using fluorescence polarization or TR-FRET, as seen in indazole-based inhibitors .

Basic: What computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for Suzuki coupling steps.

- Molecule Editors (e.g., Avogadro) : Visualize steric hindrance around the boronic ester to predict coupling efficiency.

- Retrosynthetic Software (e.g., Spaya): Generate plausible synthetic routes based on existing organoboron reaction databases .

Advanced: How to analyze and mitigate batch-to-batch variability in synthetic yields?

- DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature to identify critical factors.

- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Impurity Profiling : Use LC-MS/MS to trace side products (e.g., deboronated indazole) and adjust purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。